5-Methoxy-2-methylpentanoic acid

Lipophilicity Drug-likeness Permeability

5-Methoxy-2-methylpentanoic acid (CAS 5470-68-8) is a branched-chain carboxylic acid with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol. It features a 2-methylpentanoic acid backbone bearing a terminal methoxy group at C5, creating a single asymmetric center at C2 and yielding a racemic mixture in commercial preparations.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 5470-68-8
Cat. No. B3053608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-methylpentanoic acid
CAS5470-68-8
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCC(CCCOC)C(=O)O
InChIInChI=1S/C7H14O3/c1-6(7(8)9)4-3-5-10-2/h6H,3-5H2,1-2H3,(H,8,9)
InChIKeyJFQGISMJXLOOCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-methylpentanoic Acid (CAS 5470-68-8): Structural Identity, Physicochemical Profile, and Sourcing Baseline for Procurement Decisions


5-Methoxy-2-methylpentanoic acid (CAS 5470-68-8) is a branched-chain carboxylic acid with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol . It features a 2-methylpentanoic acid backbone bearing a terminal methoxy group at C5, creating a single asymmetric center at C2 and yielding a racemic mixture in commercial preparations . The compound is supplied at ≥95% purity by multiple vendors and is categorized as a versatile small-molecule scaffold for organic synthesis and medicinal chemistry research . Its computed LogP of approximately 1.12, topological polar surface area (TPSA) of 46.53 Ų, and three hydrogen bond acceptor sites distinguish it from simpler analogs lacking the methoxy substituent .

Why 5-Methoxy-2-methylpentanoic Acid Cannot Be Casually Replaced by 2-Methylpentanoic Acid, 5-Methoxypentanoic Acid, or Ester Analogs


In-class substitution among C₆–C₇ branched aliphatic carboxylic acids is undermined by the compound's unique combination of three structural features—a C2 methyl branch, a terminal C5 methoxy ether, and a free carboxylic acid—each of which independently governs lipophilicity, hydrogen-bonding capacity, volatility, and derivatization orthogonality . Removing the 2-methyl group (as in 5-methoxypentanoic acid) eliminates the chiral center required for asymmetric synthesis applications; removing the 5-methoxy group (as in 2-methylpentanoic acid) drops the hydrogen-bond acceptor count from three to two and raises LogP by an estimated ~0.6 units, altering solubility and molecular recognition behavior [1][2]. Esterification (as in methyl 5-methoxypentanoate) eliminates the reactive carboxylic acid handle needed for amidation or bioconjugation, while shifting the boiling point downward by approximately 70 °C, which fundamentally changes purification options . The quantitative evidence below demonstrates that each of these subtle structural variations produces measurable, functionally meaningful differences.

Quantitative Differentiation Evidence for 5-Methoxy-2-methylpentanoic Acid Against Closest Structural Analogs


LogP Differentiation: Intermediate Lipophilicity Between Non-Methoxy and Non-Methyl Analogs

The measured/calculated LogP of 5-methoxy-2-methylpentanoic acid (1.12–1.13) falls between that of the non-methoxylated analog 2-methylpentanoic acid (estimated LogP ~1.7, based on 2-methylvaleric acid literature data) and the non-methyl-branched analog 5-methoxypentanoic acid (LogP 0.57) [1]. The ~0.6 LogP unit reduction versus 2-methylpentanoic acid reflects the polarizing effect of the terminal methoxy oxygen, while the ~0.55 LogP unit increase versus 5-methoxypentanoic acid reflects the lipophilic contribution of the C2 methyl branch. This intermediate lipophilicity provides a distinct partitioning profile for both reversed-phase chromatographic retention and membrane permeability predictions.

Lipophilicity Drug-likeness Permeability Solubility prediction

Boiling Point Differentiation: Significantly Elevated vs. Non-Methoxylated and Ester Analogs

The boiling point of 5-methoxy-2-methylpentanoic acid (231.9 °C at 760 mmHg) is approximately 35 °C higher than that of 2-methylpentanoic acid (196–197 °C) and approximately 70 °C higher than methyl 5-methoxypentanoate (162 °C) [1]. This elevated boiling point results from the combined effect of the carboxylic acid's intermolecular hydrogen-bonding network (dimerization) and the additional dipole–dipole interactions contributed by the terminal methoxy oxygen. The difference versus 5-methoxypentanoic acid (222.0 ± 23.0 °C) is smaller (~10 °C) and reflects the additional van der Waals contribution of the C2 methyl group.

Thermal stability Distillation purification Reaction solvent compatibility Volatility

Hydrogen-Bond Acceptor Count: Three Acceptors Enable Expanded Supramolecular Interactions vs. Two in 2-Methylpentanoic Acid

5-Methoxy-2-methylpentanoic acid possesses three hydrogen-bond acceptor sites (carboxyl carbonyl, carboxyl hydroxyl oxygen, and methoxy ether oxygen) compared with only two acceptors in 2-methylpentanoic acid, which lacks the methoxy oxygen [1]. The additional acceptor site, located at the terminus of the pentanoic chain, is geometrically separated from the carboxylic acid head group by four methylene units, creating a spatially resolved two-point interaction motif that can engage in bifurcated or orthogonal hydrogen-bonding networks. 5-Methoxypentanoic acid also has three acceptors but lacks the methyl branch that influences molecular shape and packing.

Hydrogen bonding Crystal engineering Molecular recognition Co-crystal design

Chiral Center at C2: Racemic Mixture with Resolution Potential vs. Achiral 5-Methoxypentanoic Acid and Methyl 5-Methoxypentanoate

5-Methoxy-2-methylpentanoic acid contains one asymmetric carbon at the C2 position (the carbon bearing the methyl substituent and the carboxylic acid group), as confirmed by Fluorochem's datasheet listing 'Asymmetric Atoms: 1' . Commercial material is supplied as the racemate. In contrast, 5-methoxypentanoic acid (C6 chain, no branching at C2) and methyl 5-methoxypentanoate (ester, no branching) are achiral molecules with no stereogenic centers [1]. The presence of the chiral center enables enantiomeric resolution via classical diastereomeric salt formation with chiral amines or chiral chromatographic separation, yielding enantiopure building blocks for asymmetric synthesis campaigns.

Chiral building block Asymmetric synthesis Enantiomeric resolution Stereochemistry

Orthogonal Derivatization: Carboxylic Acid and Terminal Methoxy Ether Provide Two Distinct Reactive Handles

5-Methoxy-2-methylpentanoic acid bears two chemically distinct functional groups at opposite ends of a five-carbon chain: a carboxylic acid at C1 (capable of amidation, esterification, reduction, or Curtius rearrangement) and a methyl ether at C5 (capable of selective demethylation to the alcohol with BBr₃ or TMSI, or nucleophilic displacement under forcing conditions) . This spatial separation by four methylene units minimizes electronic crosstalk between the two reactive centers, enabling sequential, orthogonal derivatization. By contrast, 2-methylpentanoic acid offers only the carboxylic acid handle; 5-methoxypentanoic acid lacks the C2 methyl branch that provides steric differentiation at the acid-proximal position; and methyl 5-methoxypentanoate requires ester hydrolysis before the acid handle becomes available .

Orthogonal protection Bifunctional building block Sequential derivatization Medicinal chemistry

Procurement-Relevant Application Scenarios for 5-Methoxy-2-methylpentanoic Acid Derived from Quantitative Differentiation Evidence


Chiral Building Block for Asymmetric Synthesis Campaigns Requiring Enantiopure 2-Methylpentanoic Acid Derivatives

The presence of a single asymmetric center at C2 (directly quantified as 'Asymmetric Atoms: 1' ) makes the racemic 5-methoxy-2-methylpentanoic acid a viable precursor for classical or chromatographic enantiomeric resolution. In projects where downstream biological activity depends on the absolute configuration at the α-carbon of a 2-methylalkanoic acid pharmacophore, the resolved enantiomers of this compound provide a chiral entry point that achiral analogs (5-methoxypentanoic acid, methyl 5-methoxypentanoate) cannot supply. Procurement should specify enantiomeric purity requirements if post-resolution material is needed.

Bifunctional Linker or Spacer in PROTAC and Bioconjugate Design

The compound's two orthogonal reactive handles—a carboxylic acid for amide/ester bond formation and a terminal methyl ether for late-stage demethylation to a hydroxyl group—enable sequential derivatization without protecting group manipulation. The LogP of ~1.12 provides moderate lipophilicity suitable for conjugates requiring balanced aqueous solubility and membrane permeability. When procured for linker libraries, the ≥95% purity specification and the availability from multiple vendors (Fluorochem, Biosynth, ChemScene) with documented storage conditions (sealed, dry, 2–8 °C ) ensure reproducible synthetic performance.

Physicochemical Probe for Lead Optimization: Tuning LogP and Hydrogen-Bonding Capacity in SAR Studies

The intermediate LogP of 1.12, positioned ~0.55 units above 5-methoxypentanoic acid (LogP 0.57 [1]) and ~0.6 units below 2-methylpentanoic acid (estimated LogP ~1.7), offers medicinal chemists a calibrated lipophilicity tool for lead optimization. The three hydrogen-bond acceptor sites provide an additional polarity handle compared to 2-methylpentanoic acid. When incorporated into a lead series, this building block can systematically shift computed property parameters (clogP, TPSA) within drug-like chemical space, with the racemic nature also enabling stereochemical SAR exploration after resolution.

High-Temperature Synthetic Intermediate Requiring Thermal Stability Beyond Ester and Non-Methoxylated Acid Limits

With a boiling point of 231.9 °C —substantially above both 2-methylpentanoic acid (196–197 °C [2]) and methyl 5-methoxypentanoate (162 °C )—this compound can serve as a carboxylic acid intermediate in reactions requiring elevated temperatures (e.g., solvent-free amidations, high-boiling-solvent esterifications) where simpler analogs would distill out of the reaction mixture. Procurement teams selecting this compound for high-temperature processes should verify the purity specification (≥95%) and confirm that the supplier's storage and shipping conditions (room temperature shipping ) are compatible with the intended reaction scale.

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